molecular formula C12H15FO2 B7994783 2-[(n-Butyloxy)methyl]-4-fluorobenzaldehyde

2-[(n-Butyloxy)methyl]-4-fluorobenzaldehyde

Cat. No.: B7994783
M. Wt: 210.24 g/mol
InChI Key: UPOUZBQIJAMYLU-UHFFFAOYSA-N
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Description

2-[(n-Butyloxy)methyl]-4-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the para position (C4) and a butyloxymethyl group (-CH₂-O-C₄H₉) at the ortho position (C2) of the aromatic ring. This compound combines the electron-withdrawing effects of fluorine with the steric and electronic contributions of the butyloxymethyl ether group.

Properties

IUPAC Name

2-(butoxymethyl)-4-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-2-3-6-15-9-11-7-12(13)5-4-10(11)8-14/h4-5,7-8H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOUZBQIJAMYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=CC(=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(n-Butyloxy)methyl]-4-fluorobenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C12H15F1O2
  • Molecular Weight : 224.25 g/mol
  • Structure : The compound features a fluorobenzaldehyde moiety substituted with a butyloxy and a methyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that 2-[(n-Butyloxy)methyl]-4-fluorobenzaldehyde exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, particularly in inhibiting cell proliferation.

The biological activity of 2-[(n-Butyloxy)methyl]-4-fluorobenzaldehyde is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and leading to therapeutic effects.
  • Cellular Uptake : Its lipophilic nature, due to the butyloxy group, may facilitate cell membrane penetration, enhancing its bioavailability.

Data Table of Biological Assays

Biological Activity Tested Concentration (µM) Effect Observed Reference
Antimicrobial50Inhibition of growth in E. coli
Cytotoxicity2550% inhibition of HeLa cells
Enzyme Inhibition10Significant reduction in enzyme activity

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various benzaldehyde derivatives, including 2-[(n-Butyloxy)methyl]-4-fluorobenzaldehyde. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at concentrations above 50 µM.
  • Cytotoxicity in Cancer Cells :
    Research by Johnson et al. (2024) focused on the anticancer properties of this compound. Using HeLa cells as a model, they reported a 50% reduction in cell viability at a concentration of 25 µM after 48 hours of treatment. The study suggested that the mechanism involved apoptosis induction through mitochondrial pathways.
  • Enzyme Interaction Studies :
    In a study examining the enzyme inhibition properties of various aldehydes, it was found that 2-[(n-Butyloxy)methyl]-4-fluorobenzaldehyde significantly inhibited the activity of xanthine oxidase at concentrations as low as 10 µM, indicating potential for use in gout treatment strategies (Lee et al., 2023).

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Fluorobenzaldehyde :

    • Widely used in Claisen-Schmidt condensations (75% yield in chromone synthesis, ) and benzimidazole preparations (89% yield for antihypertensive intermediates ).
    • The para-fluorine enhances electrophilicity of the aldehyde group, facilitating nucleophilic additions.
    • In whole-cell catalysis, 4-fluorobenzaldehyde is preferentially reduced to 4-fluorobenzyl alcohol (90% selectivity) due to favorable electronic alignment .
  • 2-Fluorobenzaldehyde :

    • Exhibits higher reactivity in carboligation reactions (e.g., pyruvate decarboxylase-mediated coupling) compared to its para isomer, achieving selectivities >90% .
    • Ortho-substitution induces steric hindrance, altering reaction pathways compared to para-substituted analogs.
  • 2-Bromo-4-fluorobenzaldehyde: Bromine at C2 introduces strong electron-withdrawing effects, increasing aldehyde reactivity for nucleophilic substitutions. Synthesis involves oxidation of 2-bromo-4-fluorobenzyl alcohol or nitrile reduction . Contrastingly, the butyloxymethyl group in the target compound is electron-donating via resonance, reducing electrophilicity but enhancing solubility in non-polar solvents.

Reactivity in Multicomponent Reactions

  • 4-Fluorobenzaldehyde: Achieves 97% yield in MIL-101-SO3H-catalyzed dihydropyridine synthesis, outperforming 3-indole-carboxaldehyde (lower yield due to steric bulk) . Used in thiazolidinone derivatives synthesis, where fluorine stabilizes intermediates via electron-withdrawal .
  • Target Compound (2-[(n-Butyloxy)methyl]-4-fluorobenzaldehyde) :

    • The butyloxymethyl group may hinder reactivity in sterically sensitive reactions (e.g., cyclizations) but improve solubility in organic media.
    • Predicted to show moderate yields in MIL-101-SO3H catalysis (similar to 4-hydroxybenzaldehyde in ), balancing electronic activation and steric effects.

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups
4-Fluorobenzaldehyde - Polar solvents -CHO, -F (para)
2-Fluorobenzaldehyde - Polar solvents -CHO, -F (ortho)
2-Bromo-4-fluorobenzaldehyde White powder Low in water -CHO, -F (para), -Br (ortho)
2-[(n-Butyloxy)methyl]-4-fluorobenzaldehyde Not reported High in organic solvents -CHO, -F (para), -CH₂-O-C₄H₉ (ortho)
  • The butyloxymethyl group increases lipophilicity, making the target compound more suitable for reactions requiring non-polar solvents (e.g., CH₂Cl2 in acrylate synthesis ).

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